molecular formula C8H8N2O2S B8656296 2-Cyano-3-methyl-benzenesulfonamide

2-Cyano-3-methyl-benzenesulfonamide

Cat. No.: B8656296
M. Wt: 196.23 g/mol
InChI Key: AHJDVNVLJKOTQX-UHFFFAOYSA-N
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Description

2-Cyano-3-methyl-benzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) functional group at position 1, a cyano (-CN) substituent at position 2, and a methyl (-CH₃) group at position 3 on the benzene ring. The electron-withdrawing cyano group likely enhances the electrophilic character of the aromatic ring, influencing reactivity and intermolecular interactions, while the methyl group contributes steric effects and lipophilicity.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-cyano-3-methylbenzenesulfonamide

InChI

InChI=1S/C8H8N2O2S/c1-6-3-2-4-8(7(6)5-9)13(10,11)12/h2-4H,1H3,(H2,10,11,12)

InChI Key

AHJDVNVLJKOTQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Cyano-3-methyl-benzenesulfonamide and related benzenesulfonamide derivatives:

Compound Substituents Molecular Weight Key Properties Applications/Research Findings
2-Cyano-3-methyl-benzenesulfonamide -CN (C2), -CH₃ (C3), -SO₂NH₂ (C1) ~196.2 g/mol High electrophilicity due to -CN; moderate lipophilicity from -CH₃. Hypothesized enzyme inhibition (e.g., carbonic anhydrase) based on sulfonamide analogs .
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid -Cl (C2, C5), -SO₂NH-CH(CH₃)CH₂COOH ~366.7 g/mol Dichloro substitution enhances hydrophobicity; carboxylic acid improves solubility. X-ray crystallography confirms planar sulfonamide group; potential as a crystallization standard.
4-[5-(4-Chlorophenyl)-3-methylpyrazol-1-yl]benzenesulfonamide -Cl (C4), pyrazole ring, -CH₃ ~361.8 g/mol Pyrazole ring enables π-π stacking; -Cl increases binding to hydrophobic pockets. Studied for COX-2 inhibition; synthesized via Suzuki coupling .
3-Amino-N-(2-chlorophenyl)benzenesulfonamide -NH₂ (C3), -Cl (C2) ~297.8 g/mol -NH₂ enhances H-bonding; -Cl improves metabolic stability. R&D applications in antimicrobial agents; optimized for solubility .

Key Observations:

  • Electronic Effects: The cyano group in 2-Cyano-3-methyl-benzenesulfonamide distinguishes it from chlorinated or amino-substituted analogs.
  • Solubility: The absence of polar groups (e.g., -COOH or -NH₂) in 2-Cyano-3-methyl-benzenesulfonamide may reduce aqueous solubility compared to analogs like 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid or 3-Amino-N-(2-chlorophenyl)benzenesulfonamide .
  • Biological Activity: Pyrazole-containing analogs (e.g., ) exhibit enhanced aromatic stacking in protein binding sites, whereas 2-Cyano-3-methyl-benzenesulfonamide’s compact structure may favor penetration into hydrophobic domains.

Research Findings and Limitations

  • Structural Insights: X-ray data for dichlorobenzenesulfonamides reveal planar sulfonamide geometries, suggesting similar conformations in 2-Cyano-3-methyl-benzenesulfonamide.
  • Synthetic Routes : Methods such as Suzuki coupling (used for pyrazole analogs ) could be adapted for synthesizing the target compound, though the -CN group may require specialized nitrile-forming reactions.
  • Gaps in Data: Direct pharmacological or crystallographic studies on 2-Cyano-3-methyl-benzenesulfonamide are absent in the provided evidence. Comparative inferences rely on substituent effects observed in analogs.

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